Anticancer agent 179
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 179: is a novel compound that has shown significant potential in the treatment of various cancers. It is a sambutoxin analogue and has been found to impede the migration of MDA-MB-231 breast cancer cells . This compound is derived from natural sources, specifically from microorganisms such as Myrmecridium schulzeri and Scleroconidioma sphagnicola .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 179 involves several steps, starting with the extraction of the natural product from its microbial sources. The compound is then subjected to various chemical reactions to enhance its potency and selectivity. The synthetic route typically involves the formation of a sambutoxin analogue through a series of organic reactions, including esterification, amidation, and cyclization .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the microbial sources, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of the desired product. The extracted compound is then purified using techniques such as chromatography and crystallization to obtain a high-purity product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 179 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Anticancer agent 179 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of sambutoxin analogues.
Biology: It is used to study the mechanisms of cell migration and invasion in cancer cells.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of various cancers, including breast cancer.
Industry: It is used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
The mechanism of action of Anticancer agent 179 involves the inhibition of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. By inhibiting HDAC, this compound induces the acetylation of histone proteins, leading to changes in chromatin structure and the activation of tumor suppressor genes. This results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Sambutoxin: A natural product with similar biological activities.
Largazole: Another HDAC inhibitor with potent anticancer activity.
Trichostatin A: A well-known HDAC inhibitor used in cancer research
Uniqueness: Anticancer agent 179 is unique due to its high selectivity for class I HDAC enzymes and its ability to impede the migration of cancer cells. This makes it a promising candidate for the development of targeted cancer therapies .
Properties
Molecular Formula |
C25H35NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1 |
InChI Key |
KGAQEMXGOIXQDZ-SYYRQRMVSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.